molecular formula C23H19ClN2O2 B15024363 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide

Cat. No.: B15024363
M. Wt: 390.9 g/mol
InChI Key: RVNMMIILBSCCIN-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide is a complex organic compound that features a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide typically involves multiple steps. One common approach is the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Chlorine, bromine, and other halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, as a dual orexin receptor antagonist, it binds to orexin receptors in the brain, inhibiting their activity and thereby promoting sleep . The pathways involved include the orexin signaling pathway, which plays a crucial role in regulating wakefulness and sleep.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide is unique due to its specific structural features, such as the presence of both chloro and methyl groups on the benzoxazole ring.

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide

InChI

InChI=1S/C23H19ClN2O2/c1-13-4-7-17(15(3)10-13)22(27)25-19-12-16(6-8-18(19)24)23-26-20-11-14(2)5-9-21(20)28-23/h4-12H,1-3H3,(H,25,27)

InChI Key

RVNMMIILBSCCIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)Cl)C

Origin of Product

United States

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